2,5-Diphenylfuran
Overview
Description
2,5-Diphenylfuran is an organic heterocyclic compound that belongs to the class of 2,5-diphenylfurans . It contains a furan ring substituted with a phenyl group at the C2- and C5-positions . The molecular formula is C16H12O, and the molecular weight is 218.2500 .
Synthesis Analysis
The synthesis of 2,5-Diphenylfuran can be achieved through a transition-metal-free continuous-flow process . This process involves the direct transformation of 1,3-dienes into 2,5-diarylfurans using a simple oxidation-dehydration sequence . The oxidation step is realized using singlet oxygen, and the intermediate endoperoxide is dehydrated under metal-free conditions and at ambient temperature using the Appel reagent .Molecular Structure Analysis
2,5-Diphenylfuran contains a total of 31 bonds, including 19 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 furane .Chemical Reactions Analysis
The chemical reactions involving 2,5-Diphenylfuran include the regeneration of singlet oxygen from 2,5-Diphenylfuran endoperoxide produced by a dye-sensitized oxygenation . After the photoreaction, the thermolysis of the endoperoxide occurs to regenerate 2,5-Diphenylfuran and singlet oxygen and to produce cis-1,2-dibenzoylethylene simultaneously .Physical And Chemical Properties Analysis
2,5-Diphenylfuran is a solid at 20°C . It has a molecular weight of 218.2500 . It is soluble in methanol .Scientific Research Applications
Regeneration of Singlet Oxygen
- Application Summary: 2,5-Diphenylfuran is used in the regeneration of singlet oxygen from 2,5-Diphenylfuran endoperoxide produced by a dye-sensitized oxygenation .
- Methods of Application: The kinetic analysis for the Methylene Blue-sensitized oxygenation of 2,5-diphenylfuran was evaluated, and the contribution of a chain process to produce the furan endoperoxide was suggested . After the photoreaction, the thermolysis of the endoperoxide occurred to regenerate 2,5-diphenylfuran and singlet oxygen and to produce cis-1,2-dibenzoylethylene simultaneously .
- Results or Outcomes: The maximum quantum yield of 4.5 was evaluated from the kinetic analysis . The activation energy of singlet oxygen recovery was estimated to be 18.5 kcal mol −1 .
One-step Synthesis of 2,5-Diformylfuran
- Application Summary: 2,5-Diphenylfuran is used in the one-step synthesis of 2,5-diformylfuran from monosaccharides .
- Methods of Application: The combination of lanthanum (III) triflate, sulfur, and dimethyl sulfoxide prompted a facile, direct preparation of 2,5-diformylfuran from glucose and fructose . The one-step dehydration/oxidation of fructose afforded 2,5-diformylfuran .
- Results or Outcomes: The one-step dehydration/oxidation of fructose afforded 2,5-diformylfuran in an excellent yield with high selectivity .
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans
- Application Summary: 2,5-Diphenylfuran is used in the transition-metal-free continuous-flow synthesis of 2,5-diaryl furans . These furans are important building blocks frequently used in medicinal and material chemistry .
- Methods of Application: The direct transformation of 1,3-dienes into 2,5-diarylfurans is realized using singlet oxygen, and the intermediate endoperoxide is dehydrated under metal-free conditions and at ambient temperature using the Appel reagent .
- Results or Outcomes: This approach delivers several important furan building blocks used commonly in medicinal chemistry and as optoelectronic materials, including short-chain linearly conjugated furan oligomers .
Synthesis of Aromatic Polyimides
- Application Summary: 2,5-Diphenylfuran is used in the synthesis of aromatic polyimides containing a tetraphenylfuran-thiazole unit .
- Methods of Application: Novel aromatic polyimides were synthesized via a two-step thermal imidization derived from 2,5-Bis (4- (2-aminothiazole) phenyl)-3,4-diphenyl furan (BATPDF) with various commercially available dianhydrides .
- Results or Outcomes: The resulting aromatic polyimides were obtained in high yields and moderate inherent viscosities . They exhibited excellent solubility in solvents, such as DMAc, NMP, m-cresol, and pyridine on heating . They showed high glass transition temperatures between 238 and 252 °C .
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans
- Application Summary: 2,5-Diphenylfuran is used in the transition-metal-free continuous-flow synthesis of 2,5-diaryl furans . These furans are important building blocks frequently used in medicinal and material chemistry .
- Methods of Application: The direct transformation of 1,3-dienes into 2,5-diarylfurans is realized using singlet oxygen, and the intermediate endoperoxide is dehydrated under metal-free conditions and at ambient temperature using the Appel reagent .
- Results or Outcomes: This approach delivers several important furan building blocks used commonly in medicinal chemistry and as optoelectronic materials, including short-chain linearly conjugated furan oligomers .
Separation of 2,5-Diphenylfuran
Safety And Hazards
Future Directions
The future directions for 2,5-Diphenylfuran could involve its use in medicinal chemistry and as optoelectronic materials, including short-chain linearly conjugated furan oligomers . It is also a promising potential substrate for oxidative homocoupling, lithiation followed by modification, bromination, and subsequent cross-coupling reactions .
properties
IUPAC Name |
2,5-diphenylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPDHIIPAKIKAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022142 | |
Record name | 2,5-Diphenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenylfuran | |
CAS RN |
955-83-9 | |
Record name | 2,5-Diphenylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Diphenylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Diphenylfuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furan, 2,5-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Diphenylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diphenylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIPHENYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FGD8BE3PZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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